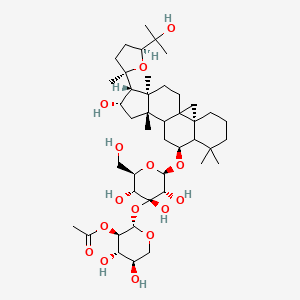

Astragaloside II

説明

This compound has been reported in Astragalus hoantchy, Astragalus lepsensis, and other organisms with data available.

a potent multidrug resistance (MDR) reversal agent from Astragalus; structure in first source

特性

IUPAC Name |

[(2S,3R,4S,5R)-4,5-dihydroxy-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H70O15/c1-20(45)54-32-28(48)22(47)18-53-36(32)57-26-10-12-43-19-42(43)14-13-39(6)33(41(8)11-9-27(58-41)38(4,5)52)21(46)16-40(39,7)25(42)15-23(34(43)37(26,2)3)55-35-31(51)30(50)29(49)24(17-44)56-35/h21-36,44,46-52H,9-19H2,1-8H3/t21-,22+,23-,24+,25-,26-,27-,28-,29+,30-,31+,32+,33-,34-,35+,36-,39+,40-,41+,42-,43+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYWNHWGQTMCQIV-PENCHUSISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(COC1OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H]([C@@H](CO[C@H]1O[C@H]2CC[C@]34C[C@]35CC[C@@]6([C@H]([C@H](C[C@]6([C@@H]5C[C@@H]([C@H]4C2(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)[C@]8(CC[C@H](O8)C(C)(C)O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H70O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001316608 | |

| Record name | Astragaloside II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

827.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84676-89-1 | |

| Record name | Astragaloside II | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84676-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Astragaloside II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ASTRAGALOSIDE II | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K5J34DHEN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Astragaloside II: A Deep Dive into its Mechanism of Action

An In-depth Technical Guide for Researchers and Drug Development Professionals

Astragaloside II (AS II), a cycloartane-type triterpene glycoside extracted from the traditional medicinal herb Astragalus membranaceus, has garnered significant scientific interest for its diverse pharmacological activities.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic potential of this compound, with a focus on its anti-inflammatory, immunomodulatory, tissue-reparative, and neuroprotective effects. The information is curated for researchers, scientists, and professionals involved in drug development.

Core Mechanisms of Action

This compound exerts its effects through the modulation of multiple key signaling pathways. Its multifaceted mechanism of action contributes to its therapeutic potential in a range of conditions, including inflammatory diseases, immune disorders, and tissue damage.

Anti-inflammatory and Antioxidant Effects

A primary mechanism of this compound is its potent anti-inflammatory and antioxidant activity. It has been shown to significantly reduce the production of pro-inflammatory cytokines and mediators. In models of ulcerative colitis, this compound has been observed to decrease the levels of interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).[2] This anti-inflammatory action is, in part, mediated by the inhibition of the NF-κB signaling pathway. This compound has been shown to decrease the phosphorylation of p65 and IκB, key components of this pathway.[1][2]

Furthermore, this compound combats oxidative stress by enhancing the activity of antioxidant enzymes like superoxide dismutase (SOD) and reducing the levels of nitric oxide (NO) and malondialdehyde (MDA), which are markers of oxidative damage.[2] This antioxidant effect is linked to the activation of the Nrf2 pathway. This compound has been found to increase the expression of Nrf2 and decrease the level of its inhibitor, Keap1, thereby promoting the cellular antioxidant response.[3]

Immunomodulatory Activity

This compound demonstrates significant immunomodulatory properties, particularly in T-cell activation. It has been shown to enhance the proliferation of primary splenocytes induced by various stimuli.[4] This effect is attributed to its ability to regulate the activity of the CD45 protein tyrosine phosphatase (PTPase).[4] By promoting CD45-mediated dephosphorylation of LCK at Tyr505, this compound triggers T-cell activation, leading to increased production of IL-2 and interferon-gamma (IFN-γ).[4]

Promotion of Tissue Repair and Regeneration

This compound actively promotes tissue repair, particularly in the context of intestinal epithelial wound healing. This is achieved through the activation of the mTOR signaling pathway.[5][6] AS II has been shown to increase the phosphorylation of mTOR and its downstream effectors, S6K and 4E-BP1.[6][7] This activation leads to increased protein synthesis and cell proliferation, which are crucial for wound closure.[6] A key mechanism in this process is the enhancement of L-arginine uptake through the upregulation of cationic amino acid transporters (CAT1 and CAT2).[5][6]

Neuroprotective and Remyelinating Effects

Emerging research highlights the neuroprotective potential of this compound. It has been shown to promote the differentiation of oligodendrocyte precursor cells (OPCs) into mature oligodendrocytes, which are responsible for myelination in the central nervous system.[8] This effect is mediated through its interaction with the p75 neurotrophin receptor (p75NTR), leading to the suppression of the β-catenin/Id2/MBP signaling axis.[8] By facilitating remyelination, this compound presents a promising therapeutic avenue for demyelinating neurological diseases.[8]

Quantitative Data Summary

The following tables summarize the key quantitative data from various in vitro and in vivo studies investigating the effects of this compound.

Table 1: In Vitro Effects of this compound

| Cell Line | Treatment | Concentration | Duration | Observed Effect | Reference |

| CCD-18Co | Lipopolysaccharide (LPS) + AS II | 1 µM | - | Significant reversal of LPS-induced increases in IL-6, TNF-α, and IL-1β | [2] |

| CCD-18Co | Lipopolysaccharide (LPS) + AS II | 1 µM | - | Significant reversal of LPS-induced increase in NO and MDA, and decrease in SOD | [2] |

| Rat Primary Osteoblasts | AS II | 0.1 nM - 10 µM | 48-72 h | Concentration-dependent promotion of cell viability | [1] |

| Primary Splenocytes | ConA, alloantigen, or anti-CD3 + AS II | 10-30 nM | 48-96 h | Significant enhancement of proliferation | [1] |

| Bel-7402/FU cells | AS II | 80 µM | 48 h | Sensitization to 5-fluorouracil-induced cell death via autophagy suppression | [1] |

| Caco-2 cells | AS II | 0.1 µM | 24 h | Increased phosphorylation of mTOR, S6K, and 4E-BP1 | [6][7] |

| Vero cells | Dengue virus + AS II | 1.56 µg/ml | - | Inhibition of viral replication (MIC) | [9] |

| SGC-7901 cells | Cisplatin + AS II | 50 µM | - | Inhibition of autophagy and enhancement of cisplatin-induced apoptosis | [9] |

Table 2: In Vivo Effects of this compound

| Animal Model | Condition | Dosage | Duration | Observed Effect | Reference |

| Mice | DSS-induced ulcerative colitis | 30-50 mg/kg (p.o.) | 10 days | Alleviation of symptoms, reduced DAI score, prevention of body weight loss, increased colon length, decreased pro-inflammatory cytokines and oxidative stress markers | [1] |

| Mice | CTX-induced immunosuppression | 50 mg/kg (p.o.) | - | Promoted recovery of splenic T cell proliferation and production of IFN-γ and IL-2 | [4] |

| Rats | STZ-induced diabetic nephropathy | 3.2 and 6.4 mg/kg | 9 weeks | Ameliorated albuminuria, renal histopathology, podocyte foot process effacement, and podocyte apoptosis | [3][9] |

| Mice | TNBS-induced colitis | 10 mg/kg | - | Prevented decreases in small intestine and colon length, as well as body weight | [9] |

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

In Vitro Model of Ulcerative Colitis

-

Cell Line: Human colon fibroblast cell line CCD-18Co.[2]

-

Induction of Inflammation: Cells were stimulated with 1 µg/mL lipopolysaccharide (LPS) to mimic inflammation.[2]

-

Treatment: this compound was added at a concentration of 1 µM.[2]

-

Assays:

-

Cell Proliferation: CCK-8 assay was used to determine cell viability.[2]

-

Inflammatory Cytokines: Levels of IL-6, TNF-α, and IL-1β in the cell supernatant were measured by ELISA.[2]

-

Oxidative Stress Markers: Nitric oxide (NO), superoxide dismutase (SOD), and malondialdehyde (MDA) levels were determined using specific assay kits.[2]

-

Western Blot: Expression of proteins in the NF-κB pathway (p-p65, p-IκB) and HIF-α was analyzed.[2]

-

T-Cell Activation Assay

-

Cells: Primary splenocytes were isolated from mice.[4]

-

Stimulation: Splenocytes were stimulated with Concanavalin A (ConA), alloantigen, or anti-CD3 antibody to induce proliferation.[4]

-

Treatment: this compound was added at concentrations of 10 and 30 nM.[4]

-

Assays:

-

Proliferation: Cell proliferation was measured using a BrdU incorporation assay or similar methods.[4]

-

Cytokine Secretion: Levels of IL-2 and IFN-γ in the culture supernatant were quantified by ELISA.[4]

-

Gene Expression: mRNA levels of IFN-γ and T-bet were determined by real-time PCR.[4]

-

Surface Marker Expression: Expression of CD25 and CD69 on CD4+ T cells was analyzed by flow cytometry.[4]

-

In Vivo Model of Ulcerative Colitis

-

Animal Model: Dextran sulfate sodium (DSS)-induced colitis in mice.[2]

-

Induction of Colitis: Mice were administered DSS in their drinking water.[2]

-

Treatment: this compound was administered orally at doses of 30-50 mg/kg for 10 days.[1]

-

Assessments:

-

Disease Activity Index (DAI): Clinical symptoms such as body weight loss, stool consistency, and rectal bleeding were scored daily.[1]

-

Colon Length: Measured as an indicator of inflammation.[1]

-

Histopathology: Colon tissues were examined for signs of inflammation and damage.[3]

-

Biochemical Analysis: Levels of inflammatory cytokines (IL-6, TNF-α, IL-1β), NO, MPO, and MDA, and the activity of SOD in colon tissues were determined.[1][2]

-

Western Blot: Expression of inflammatory proteins such as HIF-α, p-p65, and p-IκB in colon tissues was analyzed.[1]

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, visualize the key signaling pathways modulated by this compound and a typical experimental workflow.

Caption: this compound anti-inflammatory and antioxidant signaling pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound alleviates the symptoms of experimental ulcerative colitis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Ameliorated Podocyte Injury and Mitochondrial Dysfunction in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound triggers T cell activation through regulation of CD45 protein tyrosine phosphatase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound promotes intestinal epithelial repair by enhancing L-arginine uptake and activating the mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound promotes intestinal epithelial repair by enhancing L-arginine uptake and activating the mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound, a natural saponin, facilitates remyelination in demyelination neurological diseases via p75NTR receptor mediated β-catenin/Id2/MBP signaling axis in oligodendrocyte precursor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

Astragaloside II: A Comprehensive Technical Guide to its Discovery, Natural Sources, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Astragaloside II, a cycloartane-type triterpenoid saponin, is a significant bioactive compound predominantly found in the medicinal plant genus Astragalus. This technical guide provides an in-depth overview of the discovery of this compound, its primary natural sources with quantitative data, detailed experimental protocols for its extraction, isolation, and quantification, and a review of its interaction with key signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound.

Discovery and Structural Elucidation

This compound is one of the major saponins isolated from the roots of Astragalus membranaceus (Fisch.) Bge. and Astragalus membranaceus var. mongholicus (Bge.) Hsiao, plants with a long history of use in traditional Chinese medicine.[1] Its chemical structure has been identified as (3β,6α,16β,20R,24S)-3-[(2-O-acetyl-β-D-xylopyranosyl)oxy]-20,24-epoxy-16,25-dihydroxy-9,19-cyclolanostan-6-yl-β-D-glucopyranoside.[2] The structural elucidation of this compound was achieved through the use of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3]

The molecular formula of this compound is C43H70O15, and its molecular weight is approximately 827.0 g/mol .[4] It is classified as a triterpenoid saponin, characterized by a cycloartane skeleton glycosylated at positions 3 and 6.[4]

Natural Sources and Quantitative Distribution

The primary natural source of this compound is the root of various Astragalus species. The concentration of this compound can vary depending on the species, the age of the plant, and the specific part of the root being analyzed.

| Plant Species | Plant Part | This compound Content (mg/g DW) | Reference |

| Astragalus membranaceus var. mongholicus | Root | 2.09 | [5] |

| Astragalus membranaceus (2-year cultivated) | Root | Highest among 2, 3, 4, and 5-year old plants | [6] |

| Astragalus aitosensis (in vitro root culture) | Root | 0.473 (increased from 0.331 with methyl jasmonate elicitor) | [7] |

| Astragalus hoantchy | Not specified | Present | [4] |

| Astragalus lepsensis | Not specified | Present | [4] |

| Astragalus basineri | Not specified | Present | [8] |

| Astragalus schahrudensis | Not specified | Present | [8] |

| Astragalus sieversianus | Not specified | Present | [8] |

Experimental Protocols

Extraction of this compound

A common method for the extraction of this compound from Astragalus root involves solvent extraction.

Protocol: Ethanol Reflux Extraction

-

Preparation of Plant Material: The dried roots of Astragalus membranaceus are pulverized and screened through a 10-mesh sieve.

-

Extraction: The powdered root material is subjected to reflux extraction with 70% ethanol at a solid-liquid ratio of 1:10 (w/v). The extraction is performed twice, each for a duration of 60 minutes.[9]

-

Filtration and Concentration: The resulting extract is filtered, and the filtrate is concentrated under reduced pressure to yield a crude extract.

Isolation and Purification of this compound

High-speed counter-current chromatography (HSCCC) is an effective technique for the isolation and purification of this compound from the crude extract.

Protocol: High-Speed Counter-Current Chromatography (HSCCC)

-

Solvent System Selection: A two-phase solvent system is selected based on the partition coefficient (K) of this compound. A suitable K value for HSCCC is typically between 0.5 and 1.0. A common solvent system for the separation of saponins is composed of n-hexane, ethyl acetate, methanol, and water.[10]

-

HSCCC Operation:

-

The HSCCC column is first filled with the stationary phase (the upper organic phase).

-

The apparatus is then rotated at a specific speed (e.g., 800 rpm).[11]

-

The mobile phase (the lower aqueous phase) is pumped into the column at a defined flow rate.

-

Once hydrodynamic equilibrium is reached, the sample solution (crude extract dissolved in the stationary phase) is injected.

-

-

Fraction Collection and Analysis: The effluent from the outlet of the column is continuously monitored by a UV detector and collected into fractions. The fractions containing this compound are identified by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Quantification of this compound

High-performance liquid chromatography (HPLC) is a widely used method for the quantitative analysis of this compound.

Protocol: HPLC Quantification

-

Chromatographic Conditions:

-

Preparation of Standard and Sample Solutions:

-

Standard Solution: A stock solution of this compound with a known concentration is prepared in methanol. A series of working standard solutions are prepared by diluting the stock solution.

-

Sample Solution: An accurately weighed amount of the plant extract is dissolved in methanol, filtered, and then injected into the HPLC system.

-

-

Calibration Curve and Quantification: A calibration curve is constructed by plotting the peak area against the concentration of the standard solutions. The concentration of this compound in the sample is determined by interpolating its peak area on the calibration curve.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural identification of this compound.

Protocol: NMR Spectroscopy

-

Sample Preparation: A purified sample of this compound is dissolved in a suitable deuterated solvent (e.g., CD3OD).

-

NMR Experiments: A series of 1D and 2D NMR experiments are performed, including:

-

1H NMR: To determine the proton chemical shifts and coupling constants.

-

13C NMR: To determine the carbon chemical shifts.

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for establishing the connectivity of the molecule.

-

-

Data Analysis: The NMR spectral data are analyzed to assign all the proton and carbon signals and to confirm the overall structure and stereochemistry of this compound.

Signaling Pathways

This compound has been shown to modulate several important signaling pathways, which underlies its diverse pharmacological effects.

mTOR Signaling Pathway

This compound can activate the mammalian target of rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[13] This activation is mediated, at least in part, by enhancing the uptake of L-arginine through cationic amino acid transporters (CATs).

CD45 Signaling Pathway

This compound can enhance T-cell activation by regulating the activity of the CD45 protein tyrosine phosphatase.[5][14] CD45 dephosphorylates the inhibitory tyrosine residue (Tyr505) of the Src-family kinase Lck, leading to T-cell activation.[5][15]

Conclusion

This compound is a promising natural product with a well-defined chemical structure and a growing body of research supporting its biological activities. This technical guide provides a centralized resource for scientists and researchers, summarizing the key information regarding its discovery, natural abundance, and analytical methodologies. The detailed experimental protocols and elucidation of its effects on major signaling pathways offer a solid foundation for further investigation into the therapeutic potential of this compound in various disease models. As research continues, a deeper understanding of its mechanisms of action will undoubtedly pave the way for its development as a novel therapeutic agent.

References

- 1. purification process of astragalosides - African Health Sciences [africanhealthsciences.org]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Astragaloside IV Improves Vasodilatation Function by Regulating the PI3K/Akt/eNOS Signaling Pathway in Rat Aorta Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C43H70O15 | CID 13996693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound triggers T cell activation through regulation of CD45 protein tyrosine phosphatase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. researchgate.net [researchgate.net]

- 8. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Advances in Chemical Composition, Extraction Techniques, Analytical Methods, and Biological Activity of Astragali Radix - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tautobiotech.com [tautobiotech.com]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. Research Progress on the Anti-Cancer Effects of Astragalus membranaceus Saponins and Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Signaling Pathways Leading to mTOR Activation Downstream Cytokine Receptors in Lymphocytes in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound triggers T cell activation through regulation of CD45 protein tyrosine phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The differential regulation of Lck kinase phosphorylation sites by CD45 is critical for T cell receptor signaling responses - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Astragaloside II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Astragaloside II (AS-II), a cycloartane-type triterpene glycoside extracted from the medicinal herb Astragalus membranaceus, has garnered significant scientific interest for its diverse and potent pharmacological effects. This technical guide provides an in-depth exploration of the core biological activities of this compound, with a focus on its immunomodulatory, anti-inflammatory, and anti-cancer properties. Detailed experimental methodologies, quantitative data summaries, and signaling pathway diagrams are presented to facilitate further research and drug development endeavors.

Introduction

This compound is a key bioactive constituent of Astragalus membranaceus, a herb with a long history of use in traditional Chinese medicine for its purported tonic and health-promoting properties.[1] Modern pharmacological studies have begun to elucidate the molecular mechanisms underlying these effects, revealing AS-II as a modulator of critical cellular signaling pathways. This document serves as a comprehensive resource for understanding the biological activities of AS-II, summarizing key findings and providing practical experimental details for researchers in the field.

Core Biological Activities

This compound exhibits a broad spectrum of biological activities, primarily centered around immunoregulation, inflammation suppression, and modulation of cancer cell processes.

Immunomodulatory Activity

A significant body of evidence points to the immunomodulatory capabilities of this compound, particularly its role in T-cell activation. AS-II has been shown to enhance T-lymphocyte proliferation in response to various stimuli.[2] This effect is mediated, at least in part, through the regulation of the CD45 protein tyrosine phosphatase (PTPase), a critical regulator of T-cell receptor signaling.[2][3] By increasing CD45 phosphatase activity, AS-II promotes the dephosphorylation of LCK at its inhibitory Tyr505 residue, leading to T-cell activation.[3]

Anti-Inflammatory Effects

This compound demonstrates potent anti-inflammatory properties in both in vitro and in vivo models. It effectively reduces the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1β (IL-1β).[4][5] The primary mechanism for this activity involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. AS-II has been observed to decrease the phosphorylation of IκB and the p65 subunit of NF-κB, thereby preventing its translocation to the nucleus and subsequent transcription of inflammatory genes.[1][4][6]

Anti-Cancer Activity

In the context of oncology, this compound has shown promise as a potential adjunctive agent in cancer chemotherapy.[3] Its anti-cancer effects are multifaceted, including the inhibition of autophagy in cancer cells, which can sensitize them to chemotherapeutic drugs like 5-fluorouracil.[4] Furthermore, AS-II has been reported to reverse P-glycoprotein-mediated multidrug resistance in human hepatic cancer cells.[7]

Organ Protective Effects

Recent studies have highlighted the protective effects of this compound on various organs. In models of diabetic nephropathy, AS-II has been shown to ameliorate podocyte injury and mitochondrial dysfunction.[8] It has also demonstrated therapeutic potential in experimental models of ulcerative colitis by promoting intestinal epithelial repair.[5][9][10] This reparative effect is linked to the activation of the mTOR signaling pathway, which enhances L-arginine uptake and protein synthesis.[9][11]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the biological activities of this compound.

Table 1: In Vitro Efficacy of this compound

| Biological Activity | Cell Line/System | Effective Concentration | Outcome | Reference |

| Immunomodulation | Primary mouse splenocytes | 10-30 nM | Enhanced proliferation | [2] |

| Primary mouse CD4+ T cells | 30 nM | Increased IL-2 and IFN-γ secretion | [2] | |

| CD45 PTPase activity assay | EC50: 3.33-10.42 µg/mL | Increased pNPP/OMFP hydrolysis | [3] | |

| Anti-inflammation | LPS-stimulated CCD-18Co cells | 1 µM | Decreased IL-6, TNF-α, IL-1β levels | [4][5] |

| Anti-cancer | Bel-7402/FU cells | 80 µM | Sensitized cells to 5-fluorouracil | [4] |

| SGC-7901 gastric cancer cells | 50 µM | Inhibited autophagy, enhanced cisplatin-induced apoptosis | [12] | |

| Intestinal Repair | Caco-2 cells | 0.1 µM | Increased cell proliferation and wound closure | [10] |

| Osteogenesis | Rat primary osteoblasts | 0.1 nM - 10 µM | Promoted cell viability | [4] |

Table 2: In Vivo Efficacy of this compound

| Biological Activity | Animal Model | Dosage | Outcome | Reference |

| Immunomodulation | CTX-induced immunosuppressed mice | 50 mg/kg (p.o.) | Restored splenic T-cell proliferation and cytokine production | [2] |

| Anti-inflammation | DSS-induced ulcerative colitis in mice | 30-50 mg/kg (p.o.) | Alleviated symptoms, reduced pro-inflammatory cytokines | [4] |

| Intestinal Repair | TNBS-induced colitis in mice | 10 mg/kg | Prevented decreases in intestine/colon length and body weight | [12] |

| Renal Protection | Streptozotocin-induced diabetic rats | 3.2 and 6.4 mg/kg | Decreased urinary albumin-to-creatinine ratio | [8][12] |

Signaling Pathways

The biological activities of this compound are underpinned by its modulation of several key signaling pathways.

NF-κB Signaling Pathway

This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB pathway. In inflammatory conditions, AS-II prevents the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB. This action sequesters the NF-κB p65 subunit in the cytoplasm, blocking its nuclear translocation and the transcription of pro-inflammatory genes.

mTOR Signaling Pathway

In the context of intestinal epithelial repair, this compound activates the mTOR signaling pathway. This activation leads to the phosphorylation of downstream effectors such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which in turn promotes protein synthesis and cell proliferation, contributing to wound healing.

CD45 PTPase Signaling in T-Cells

This compound enhances T-cell activation by directly modulating the activity of CD45 PTPase. This phosphatase removes an inhibitory phosphate group from the Src family kinase Lck, a key step in initiating the T-cell receptor (TCR) signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Viability Assessment (CCK-8 Assay)

Objective: To determine the effect of this compound on the viability and proliferation of cells.

Materials:

-

96-well cell culture plates

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

-

Cells of interest (e.g., CCD-18Co, Caco-2)

-

Complete cell culture medium

-

This compound stock solution

Protocol:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control group.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.[10][12][13]

Cytokine Quantification (ELISA)

Objective: To measure the concentration of pro-inflammatory cytokines in cell culture supernatants or tissue homogenates.

Materials:

-

ELISA kits for specific cytokines (e.g., IL-6, TNF-α, IL-1β)

-

96-well ELISA plates (pre-coated with capture antibody)

-

Wash buffer

-

Detection antibody (biotinylated)

-

Streptavidin-HRP conjugate

-

Substrate solution (e.g., TMB)

-

Stop solution

-

Microplate reader

Protocol:

-

Collect cell culture supernatants or prepare tissue homogenates.

-

Add 100 µL of standards and samples to the appropriate wells of the pre-coated ELISA plate.

-

Incubate for 2 hours at room temperature.

-

Aspirate and wash the wells 4-6 times with wash buffer.

-

Add 100 µL of the biotinylated detection antibody to each well.

-

Incubate for 1 hour at room temperature.

-

Aspirate and wash the wells 4-6 times.

-

Add 100 µL of Streptavidin-HRP conjugate to each well.

-

Incubate for 30 minutes at room temperature in the dark.

-

Aspirate and wash the wells 4-6 times.

-

Add 100 µL of TMB substrate solution to each well.

-

Incubate for 15-30 minutes at room temperature in the dark, or until color develops.

-

Add 50 µL of stop solution to each well.

-

Measure the absorbance at 450 nm within 30 minutes.[7][8][14]

Western Blot Analysis of Signaling Proteins

Objective: To detect the expression and phosphorylation status of proteins in signaling pathways (e.g., NF-κB, mTOR).

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-mTOR, anti-mTOR)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Treat cells with this compound and/or stimuli as required.

-

Lyse the cells with RIPA buffer and quantify protein concentration using the BCA assay.

-

Denature protein samples by boiling with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[1][6][15][16]

Experimental Workflow for In Vivo Colitis Model

Objective: To evaluate the therapeutic effect of this compound in a mouse model of ulcerative colitis.

Conclusion

This compound is a promising natural compound with a well-defined portfolio of biological activities, including potent immunomodulatory, anti-inflammatory, and anti-cancer effects. Its mechanisms of action involve the modulation of key signaling pathways such as NF-κB, mTOR, and CD45 PTPase. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for the scientific community, fostering further investigation into the therapeutic potential of this compound and accelerating its translation into clinical applications.

References

- 1. This compound alleviates the symptoms of experimental ulcerative colitis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 3. This compound triggers T cell activation through regulation of CD45 protein tyrosine phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound triggers T cell activation through regulation of CD45 protein tyrosine phosphatase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Astragaloside in cancer chemoprevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound alleviates the symptoms of experimental ulcerative colitis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Astragaloside IV Protects 6-Hydroxydopamine-Induced SH-SY5Y Cell Model of Parkinson’s Disease via Activating the JAK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Astragaloside IV ameliorates allergic inflammation by inhibiting key initiating factors in the initial stage of sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measuring the specific activity of the CD45 protein tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ptglab.com [ptglab.com]

- 11. This compound promotes intestinal epithelial repair by enhancing L-arginine uptake and activating the mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. toolsbiotech.com [toolsbiotech.com]

- 14. atlantisbioscience.com [atlantisbioscience.com]

- 15. academic.oup.com [academic.oup.com]

- 16. Astragaloside IV inhibits the progression of liver cancer by modulating macrophage polarization through the TLR4/NF-κB/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Astragaloside II's Role in Immunomodulation: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astragalus membranaceus is a cornerstone herb in traditional Chinese medicine, revered for its broad therapeutic properties, including the enhancement of immune function.[1][2] Its primary bioactive constituents, a class of triterpenoid saponins known as astragalosides, are the focus of intense scientific investigation.[2][3] Among these, Astragaloside II (AS-II) has emerged as a potent immunomodulatory agent with distinct mechanisms of action.[4][5] Unlike the more extensively studied Astragaloside IV, AS-II demonstrates a particular aptitude for promoting T-cell-mediated immunity, positioning it as a compelling candidate for therapeutic development in contexts of immunosuppression and for vaccine adjuvant design.[4][6] This guide provides an in-depth technical overview of the current understanding of this compound's role in immunomodulation, focusing on its molecular targets, effects on immune cell populations, and the underlying signaling pathways.

Core Mechanism: T-Cell Activation via CD45 Protein Tyrosine Phosphatase

The principal immunomodulatory function of this compound is its ability to enhance T-cell activation by directly targeting the CD45 protein tyrosine phosphatase (PTPase).[4][6] CD45 is a critical regulator of T-cell receptor (TCR) signaling.[4] By dephosphorylating the inhibitory tyrosine residue (Tyr505) on the Src family kinase Lck, CD45 effectively primes T-cells for activation upon antigen presentation.[4]

This compound has been shown to concentration-dependently increase the enzymatic activity of CD45 PTPase.[4][6] This enhancement of CD45 activity leads to the dephosphorylation of Lck at Tyr505, a key step in initiating the T-cell activation cascade.[4] The immunostimulatory effects of AS-II on T-cells can be significantly blocked by a specific CD45 PTPase inhibitor, confirming this enzyme as a direct molecular target.[4][6] While CD45 is also expressed on B-cells, studies indicate that this compound does not have a significant effect on B-cell proliferation, highlighting a T-cell-specific mechanism of action.[4]

Effects on Immune Cell Function

This compound's influence on CD45 and downstream signaling translates into measurable changes in T-lymphocyte behavior, both in vitro and in vivo.

T-Lymphocyte Proliferation and Activation

In vitro, AS-II significantly enhances the proliferation of murine splenocytes and purified T-cells in response to stimulation by Concanavalin A (ConA), alloantigens, or anti-CD3 antibodies.[4][6] This proliferative effect is accompanied by the upregulation of key T-cell activation markers. Specifically, AS-II treatment increases the surface expression of CD25 (the IL-2 receptor alpha chain) and CD69 on CD4+ T-cells, which are indicative of an early activation state.[4]

Cytokine Production

A critical aspect of AS-II's immunomodulatory profile is its capacity to boost the production of Th1-polarizing cytokines. Treatment with this compound leads to a significant, dose-dependent increase in the secretion of Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[4] Furthermore, it upregulates the mRNA expression of IFN-γ and its master transcription factor, T-bet, reinforcing the commitment to a Th1 phenotype.[4][6] This cytokine profile is essential for effective cell-mediated immunity against intracellular pathogens and tumors.

In Vivo Immunostimulation

The immunostimulatory properties of this compound have been validated in a cyclophosphamide (CTX)-induced immunosuppression mouse model.[4] Oral administration of AS-II (50 mg/kg) effectively promoted the recovery of splenic T-cell proliferation and restored the production of IL-2 and IFN-γ, demonstrating its therapeutic potential in reversing immunosuppressed states.[4][6]

Anti-Inflammatory Effects in Other Contexts

While the primary focus has been on T-cell potentiation, evidence suggests AS-II also possesses anti-inflammatory properties. In a mouse model of ulcerative colitis, AS-II treatment was shown to decrease the expression of pro-inflammatory cytokines, including IL-6, TNF-α, and IL-1β in colonic tissues.[7] This effect was linked to the inhibition of the NF-κB signaling pathway.[7] Similarly, in LPS-stimulated human colon fibroblast cells, AS-II reversed the increase in these same inflammatory mediators.[8] This suggests that AS-II's immunomodulatory role is context-dependent, capable of both stimulating cell-mediated immunity and dampening excessive inflammation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.

Table 1: In Vitro Effects of this compound on T-Cell Function

| Parameter | Cell Type | Stimulant | AS-II Concentration | Observed Effect | Reference |

|---|---|---|---|---|---|

| Proliferation | Murine Splenocytes | anti-CD3 | 10 & 30 nmol/L | Significant enhancement | [4][6] |

| IL-2 Secretion | Murine Splenocytes | anti-CD3 | 30 nmol/L | Significant increase | [4][6] |

| IFN-γ Secretion | Murine Splenocytes | anti-CD3 | 30 nmol/L | Significant increase | [4][6] |

| CD25 Expression | CD4+ T-Cells | anti-CD3 | 30 nmol/L | Enhanced expression | [4] |

| CD69 Expression | CD4+ T-Cells | anti-CD3 | 30 nmol/L | Enhanced expression | [4] |

| Cytokine Levels | CCD-18Co cells | LPS (1 µg/mL) | 1 µM | Reversal of LPS-induced IL-6, TNF-α, IL-1β increase |[8] |

Table 2: In Vivo Effects of this compound

| Model | Treatment | Dosage | Outcome | Reference |

|---|---|---|---|---|

| CTX-Induced Immunosuppression | This compound | 50 mg/kg (oral) | Restored splenic T-cell proliferation and production of IFN-γ and IL-2 | [4][6] |

| DSS-Induced Ulcerative Colitis | this compound | Not Specified | Decreased colonic IL-6, TNF-α, IL-1β; Inhibited NF-κB pathway |[7] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of protocols used in key studies.

T-Cell Proliferation Assay ([³H]-Thymidine Incorporation)

-

Cell Preparation: A single-cell suspension of splenocytes is prepared from BALB/c mice.[4]

-

Plating: Splenocytes (4x10⁵ cells/well) are cultured in 96-well plates pre-coated with anti-CD3 antibody (5 µg/mL).[4]

-

Treatment: Cells are cultured in the absence or presence of varying concentrations of this compound for 48 hours.[4]

-

[³H]-Thymidine Pulse: [³H]-thymidine is added to the cultures for the final 8-12 hours of incubation.

-

Measurement: Cells are harvested onto glass fiber filters, and the incorporation of [³H]-thymidine, which is proportional to cell proliferation, is measured using a scintillation counter.

Cytokine Measurement (ELISA)

-

Cell Culture: Splenocytes are cultured as described for the proliferation assay.[4]

-

Supernatant Collection: Culture supernatants are harvested at 36 hours post-stimulation.[4]

-

ELISA Procedure: The concentrations of IL-2 and IFN-γ in the supernatants are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer’s instructions.[4]

Flow Cytometry for T-Cell Activation Markers

-

Cell Culture: Splenocytes (4x10⁶ cells/well) are cultured in 24-well plates coated with anti-CD3 (5 µg/mL) with or without AS-II (30 nmol/L) for 36 hours.[4]

-

Staining: Cells are harvested and stained with fluorescently-conjugated monoclonal antibodies specific for mouse CD4, CD25, and CD69.[4]

-

Analysis: The percentage of CD4+ T-cells expressing CD25 and CD69 is determined using a flow cytometer and appropriate analysis software.[4]

Western Blot for Lck Phosphorylation

-

Cell Preparation: Purified primary T-cells (5x10⁶/mL) are pretreated with AS-II for 2 hours.[4]

-

Stimulation: Cells are stimulated with anti-CD3 (5 µg/mL) and anti-CD28 (2 µg/mL) for 30 minutes.[4]

-

Lysis: Cells are harvested and lysed in SDS sample buffer.[4]

-

Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Detection: The membrane is probed with primary antibodies against phosphorylated Lck (Tyr505) and total Lck, followed by HRP-conjugated secondary antibodies. Bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound is a potent immunomodulatory natural product with a well-defined mechanism for enhancing T-cell immunity.[4][6] Its ability to activate the CD45 PTPase, leading to increased T-cell proliferation and a robust Th1 cytokine response, makes it a promising candidate for further investigation.[4] The compound's efficacy in an in vivo immunosuppression model underscores its potential clinical relevance.[4][6] Furthermore, emerging evidence of its anti-inflammatory effects via NF-κB inhibition suggests a dual regulatory capacity that warrants deeper exploration.[7]

Future research should aim to:

-

Elucidate the precise binding site and interaction kinetics of this compound with the CD45 PTPase.

-

Investigate the effects of this compound on other immune cell subsets, such as dendritic cells and natural killer (NK) cells, to build a more comprehensive immunological profile.

-

Explore the therapeutic potential of this compound as a vaccine adjuvant to enhance cell-mediated immune responses.

-

Conduct further preclinical studies in various disease models, including chronic infections and oncology, to validate its therapeutic efficacy and safety.

By continuing to unravel the complex immunopharmacology of this compound, the scientific community can pave the way for its development into a novel therapeutic agent for a range of immune-related disorders.

References

- 1. worldscientific.com [worldscientific.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. This compound triggers T cell activation through regulation of CD45 protein tyrosine phosphatase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Ameliorated Podocyte Injury and Mitochondrial Dysfunction in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound triggers T cell activation through regulation of CD45 protein tyrosine phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Astragaloside in cancer chemoprevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound alleviates the symptoms of experimental ulcerative colitis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary studies on the anti-inflammatory effects of Astragaloside II

For Researchers, Scientists, and Drug Development Professionals

Astragaloside II (ASII), a principal active saponin isolated from the traditional medicinal herb Astragalus membranaceus, is gaining significant attention for its diverse pharmacological activities.[1] Preliminary studies have robustly demonstrated its potential as a potent anti-inflammatory agent, showing efficacy in both in vitro and in vivo models of inflammation.[1] This technical guide provides an in-depth overview of the current understanding of ASII's anti-inflammatory effects, focusing on quantitative data, mechanistic signaling pathways, and detailed experimental protocols.

Quantitative Analysis of Anti-Inflammatory Efficacy

The anti-inflammatory and antioxidant capacities of this compound have been quantified in various experimental models. The data consistently show a significant reduction in pro-inflammatory markers and an enhancement of endogenous antioxidant systems.

Table 1: In Vitro Anti-Inflammatory and Antioxidant Effects of this compound in LPS-Stimulated CCD-18Co Cells [1]

| Treatment Group | IL-6 (pg/mL) | TNF-α (pg/mL) | IL-1β (pg/mL) | NO (μmol/gprot) | SOD (U/mgprot) | MDA (nmol/mgprot) |

| Control | ~25 | ~30 | ~15 | ~2.5 | ~140 | ~3.0 |

| LPS (1 μg/mL) | ~180 | ~200 | ~125 | ~7.0 | ~60 | ~7.5 |

| LPS + ASII (1 μM) | ~80 | ~100 | ~60 | ~4.0 | ~110 | ~4.5 |

Data are approximated from graphical representations in the cited study and represent the significant reversal of LPS-induced changes by this compound.[1]

Table 2: In Vivo Anti-Inflammatory and Antioxidant Effects of this compound in DSS-Induced Colitis in Mice [1]

| Treatment Group | IL-6 (pg/mg) | TNF-α (pg/mg) | IL-1β (pg/mg) | NO (μmol/gprot) | MPO (U/g) | SOD (U/mgprot) | MDA (nmol/mgprot) |

| Control | ~20 | ~25 | ~20 | ~2.0 | ~1.5 | ~120 | ~2.0 |

| DSS | ~90 | ~110 | ~85 | ~5.5 | ~5.0 | ~50 | ~5.0 |

| DSS + ASII (30 mg/kg) | ~65 | ~80 | ~65 | ~4.0 | ~3.8 | ~75 | ~3.8 |

| DSS + ASII (50 mg/kg) | ~45 | ~55 | ~45 | ~3.0 | ~2.5 | ~95 | ~2.9 |

Data are approximated from graphical representations in the cited study. MPO (Myeloperoxidase) is an enzyme marker for neutrophil infiltration.[1]

Mechanistic Insights: Signaling Pathway Modulation

The anti-inflammatory effects of this compound are primarily attributed to its ability to modulate key intracellular signaling pathways that regulate the expression of inflammatory mediators.

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes.[2] In inflammatory conditions, such as those induced by Lipopolysaccharide (LPS), the inhibitor of NF-κB (IκB) is phosphorylated and degraded. This frees the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines like IL-6, TNF-α, and IL-1β.[1][2]

Studies show that this compound significantly inhibits the LPS-induced phosphorylation of both IκB and the p65 subunit in human colon fibroblast-like cells (CCD-18Co).[1] This action prevents the nuclear translocation of p65, thereby downregulating the expression of downstream inflammatory targets.[1]

While direct studies on this compound are emerging, research on related astragalosides and polysaccharides from Astragalus membranaceus provides strong evidence for the involvement of other key inflammatory pathways.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38 and ERK1/2, is crucial for transducing extracellular signals into cellular responses, including inflammation.[3][4] Polysaccharides from Astragalus have been shown to inhibit the phosphorylation of p38 MAPK and ERK1/2, suggesting that this compound may share this mechanism to suppress inflammatory factor production.[3] Astragalosides, in general, are known to regulate the MAPK/ERK pathway, which is involved in cell proliferation, apoptosis, and inflammation.[5]

-

JAK-STAT Pathway: The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a primary route for cytokine signaling.[6] Dysregulation of this pathway is linked to numerous inflammatory diseases.[7][8] Studies on Astragaloside IV, a closely related compound, have demonstrated its ability to downregulate the expression of phosphorylated JAK2 and STAT6 proteins, thereby inhibiting the production of cytokines like IL-4, IL-5, and IL-13 in an asthma model.[9] This indicates a high probability that this compound also interacts with the JAK-STAT pathway to exert its anti-inflammatory effects.

Detailed Experimental Protocols

The following protocols are synthesized from methodologies reported in preliminary studies on this compound and its related compounds.[1]

-

Cell Culture: Human colon fibroblast cells (CCD-18Co) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO₂ atmosphere.

-

Cell Viability Assay (CCK-8): To determine a non-toxic working concentration, cells are seeded in 96-well plates and treated with various concentrations of this compound for 24 hours. Cell viability is assessed using a Cell Counting Kit-8 (CCK-8) according to the manufacturer's instructions. A concentration with minimal effect on cell proliferation (e.g., 1 μM) is selected for subsequent experiments.[1]

-

Inflammatory Challenge: Cells are pre-treated with the selected concentration of this compound (1 μM) for a specified period (e.g., 2 hours) before being stimulated with Lipopolysaccharide (LPS, 1 μg/mL) for 24-48 hours to induce an inflammatory response.[1]

-

Sample Collection: After incubation, the cell culture supernatant is collected for cytokine and nitric oxide analysis. The cells are harvested, washed with PBS, and lysed for subsequent protein (Western Blot) or RNA (qRT-PCR) extraction.

-

Animal Model: Male C57BL/6 mice (6-8 weeks old) are used. Ulcerative colitis is induced by administering 3-5% Dextran Sulfate Sodium (DSS) in the drinking water for a period of 7-10 days.[1]

-

Treatment Protocol: Mice are randomly divided into groups: Control, DSS model, and DSS + this compound (e.g., 30 mg/kg and 50 mg/kg, administered by oral gavage). Treatment with ASII is typically initiated concurrently with or slightly before DSS administration.[1]

-

Monitoring and Sample Collection: Body weight, stool consistency, and rectal bleeding are monitored daily. At the end of the experiment, mice are euthanized, and the colon is excised. The length of the colon is measured, and tissue sections are collected for histological analysis, protein, and RNA extraction.

-

Biochemical Analysis: Colon tissue homogenates are prepared to measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), Myeloperoxidase (MPO), Nitric Oxide (NO), Superoxide Dismutase (SOD), and Malondialdehyde (MDA) using specific ELISA or colorimetric assay kits.[1]

-

Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of cytokines (IL-6, TNF-α, IL-1β) in cell culture supernatants or tissue homogenates are quantified using commercially available ELISA kits, following the manufacturer's protocols. Absorbance is read on a microplate reader, and concentrations are calculated based on a standard curve.[1]

-

Western Blotting: Cell or tissue lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-p65, p-IκB, total p65, total IκB, β-actin). After incubation with a corresponding secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from cells or tissues and reverse-transcribed into cDNA. qRT-PCR is performed using specific primers for target genes (e.g., HIF-α, TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression is calculated using the 2-ΔΔCt method.[1]

References

- 1. This compound alleviates the symptoms of experimental ulcerative colitis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Astragalus polysaccharides alleviates LPS-induced inflammation via the NF-κB/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Astragalus membranaceus inhibits inflammation via phospho-P38 mitogen-activated protein kinase (MAPK) and nuclear factor (NF)-κB pathways in advanced glycation end product-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Astragalus and Baicalein Regulate Inflammation of Mesenchymal Stem Cells (MSCs) by the Mitogen-Activated Protein Kinase (MAPK)/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The effect of astragaloside IV on JAK2-STAT6 signalling pathway in mouse model of ovalbumin-induced asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Chemical Structure and Properties of Astragaloside II

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astragaloside II is a prominent cycloartane-type triterpenoid saponin primarily extracted from the roots of Astragalus membranaceus (Fisch.) Bge.[1][2]. This traditional Chinese herb has a long history of use for its immunomodulatory and health-promoting properties. Modern research has identified this compound as one of its key bioactive constituents, demonstrating a wide array of pharmacological activities. These include regulating immune responses, promoting tissue repair, and exhibiting anti-inflammatory and anti-cancer properties.[1][3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of this compound, with a focus on its underlying mechanisms of action. Detailed experimental protocols and data are presented to support its potential in drug development.

Chemical Structure and Physicochemical Properties

This compound is a glycoside of cycloastragenol. It is characterized by a complex pentacyclic triterpenoid structure. While there are some variations in the reported chemical formula in literature, the most commonly cited and commercially available compound under CAS number 84676-89-1 corresponds to the molecular formula C43H70O15.[4][5] Another compound, also sometimes referred to as Astragaloside-II, has the formula C41H66O15.[6] For the purpose of this guide, we will focus on the C43H70O15 structure.

The aglycone, cycloastragenol, is glycosylated at the C-3 and C-6 positions. Specifically, it features a 2-O-acetyl-beta-D-xylosyl group at the C-3 position and a beta-D-glucosyl residue at the C-6 position.[4]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 84676-89-1 | [2] |

| Molecular Formula | C43H70O15 | [4][5] |

| Molecular Weight | 827.01 g/mol | [5] |

| IUPAC Name | [(2S,3R,4S,5R)-4,5-dihydroxy-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-3-yl] acetate | [4] |

| Synonyms | Astrasieversianin VIII, NSC-641295 | [4] |

| Appearance | Powder | N/A |

| Melting Point | 221-226°C | N/A |

| Solubility | Soluble in DMSO (100 mg/mL) | [2] |

| Storage | -20°C | N/A |

Pharmacological Properties and Mechanisms of Action

This compound exhibits a diverse range of biological activities, making it a subject of interest for therapeutic applications in various diseases.

Immunomodulatory Effects

This compound has been shown to enhance T-cell activation. It achieves this by regulating the activity of the CD45 protein tyrosine phosphatase (PTPase), a critical enzyme in T-lymphocyte activation.[1] By promoting CD45-mediated dephosphorylation of LCK (Tyr505), this compound facilitates T-cell receptor (TCR) signaling, leading to increased proliferation of T-cells and secretion of cytokines such as IL-2 and IFN-γ.[1]

Anti-Inflammatory Activity

This compound demonstrates significant anti-inflammatory effects, particularly in the context of inflammatory bowel disease (IBD). It has been shown to alleviate symptoms in experimental models of ulcerative colitis.[7] The mechanism involves the downregulation of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This is achieved through the inhibition of the NF-κB signaling pathway. This compound treatment leads to decreased phosphorylation of IκB and the p65 subunit of NF-κB, preventing its translocation to the nucleus and subsequent transcription of inflammatory genes.[7]

References

- 1. This compound triggers T cell activation through regulation of CD45 protein tyrosine phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound promotes intestinal epithelial repair by enhancing L-arginine uptake and activating the mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C43H70O15 | CID 13996693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Astragaloside-II | C41H66O15 | CID 71306915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound alleviates the symptoms of experimental ulcerative colitis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Astragaloside II: A Technical Guide to its Interaction with Protein Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Astragaloside II, a cycloartane-type triterpene glycoside extracted from Astragalus membranaceus, is a bioactive compound with a growing body of research highlighting its therapeutic potential. This technical guide provides an in-depth overview of the known interactions between this compound and specific protein targets. It summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the involved signaling pathways to support further research and drug development efforts.

Quantitative Data Summary

The following tables summarize the quantitative data available on the interaction of this compound with various protein targets and its effects on cellular processes.

Table 1: In Vitro Efficacy and Potency of this compound

| Target/Process | Assay System | Metric | Value | Reference |

| CD45 Protein Tyrosine Phosphatase | Cell-free assay (pNPP substrate) | EC50 | 9.23 µg/ml | [1] |

| CD45 Protein Tyrosine Phosphatase | Cell-free assay (OMFP substrate) | EC50 | 5.37 µg/ml | [1] |

| T-cell Proliferation (ConA-induced) | Primary mouse splenocytes | Effective Concentration | 10 and 30 nmol/L | [2][3] |

| T-cell Proliferation (Alloantigen-induced) | Primary mouse splenocytes | Effective Concentration | 10 and 30 nmol/L | [2][3] |

| T-cell Proliferation (Anti-CD3-induced) | Primary mouse splenocytes | Effective Concentration | 10 and 30 nmol/L | [2][3] |

| IL-2 and IFN-γ Secretion | Primary mouse splenocytes | Effective Concentration | 30 nmol/L | [2][3] |

| CD45-mediated dephosphorylation of LCK (Tyr505) | Primary T cells | Effective Concentration | 100 nmol/L | [2][3] |

| Osteoblast Viability | Rat primary osteoblasts | Effective Concentration | 0.1 nM - 10 µM | [4] |

| Autophagy Inhibition (in combination with 5-fluorouracil) | Bel-7402/FU cells | Effective Concentration | 80 µM | [4] |

| Inhibition of HIF-α, p-p65, and p-IκB levels | Lipopolysaccharide-stimulated CCD-18Co cells | Effective Concentration | 1 µM | [4] |

| Dengue Virus Replication (Serotypes 1 and 3) | Vero cells | MIC | 1.56 µg/ml | [1] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Condition | Dosage | Outcome | Reference |

| CTX-induced immunosuppressed mice | Immunosuppression | 50 mg/kg (p.o.) | Promoted recovery of splenic T cell proliferation and production of IFN-γ and IL-2. | [2][3] |

| DSS-induced ulcerative colitis mice | Ulcerative Colitis | 30-50 mg/kg (p.o.) | Alleviated symptoms, reduced DAI score, prevented body weight loss, increased colon length, and decreased pro-inflammatory cytokines. | [4] |

| TNBS-induced colitis mice | Colitis | 10 mg/kg | Prevented decreases in small intestine and colon length, as well as body weight. | [1] |

| Streptozotocin-induced diabetic rats | Diabetic Nephropathy | 3.2 and 6.4 mg/kg | Decreased the urinary albumin-to-creatinine ratio and improved histopathological scores. | [1][5] |

Key Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key signaling pathways.

T-Cell Activation via CD45 Protein Tyrosine Phosphatase

This compound has been shown to enhance T-cell activation by directly regulating the activity of CD45 protein tyrosine phosphatase (PTPase).[2][3] CD45, a transmembrane protein tyrosine phosphatase expressed on hematopoietic cells, plays a crucial role in T-cell receptor (TCR) signaling by dephosphorylating inhibitory tyrosine residues on Src-family kinases such as LCK.[2] By promoting CD45 PTPase activity, this compound facilitates the activation of LCK, leading to downstream signaling events that result in T-cell proliferation and cytokine production.[2]

Modulation of Inflammatory Pathways

This compound exhibits anti-inflammatory properties by targeting key inflammatory signaling pathways, including the NF-κB pathway. It has been observed to decrease the levels of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α.[4][6] This is achieved, in part, by inhibiting the phosphorylation of p65 and IκB, key components of the NF-κB signaling cascade.[4] Furthermore, this compound has been shown to inhibit the expression of hypoxia-inducible factor-1α (HIF-1α), which is linked to inflammatory responses.[4]

Regulation of mTOR Signaling and Autophagy

This compound has been implicated in the regulation of the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[7][8] In the context of intestinal epithelial repair, this compound promotes cell proliferation and wound healing by activating the mTOR pathway.[7] Conversely, in certain cancer cells, this compound has been shown to inhibit autophagy, a process that can promote cancer cell survival, thereby enhancing the efficacy of chemotherapeutic agents like cisplatin.[3][4][9] This dual role suggests a context-dependent regulation of mTOR and autophagy by this compound.

Involvement in Osteogenesis via BMP-2/MAPK and Smad Pathways

This compound has been reported to induce osteogenic activities, including differentiation, proliferation, and mineralization of osteoblasts.[10] This is mediated through the activation of the bone morphogenetic protein-2 (BMP-2)/MAPK and Smad1/5/8 signaling pathways.[10]

Detailed Experimental Protocols

This section provides an overview of the methodologies used in key studies to investigate the effects of this compound.

T-Cell Proliferation Assay

-

Objective: To assess the effect of this compound on T-lymphocyte proliferation.

-

Method:

-

Primary splenocytes are harvested from mice.

-

Cells are seeded in 96-well plates at a density of 4x105 cells/well.[2]

-

Cells are stimulated with a mitogen such as Concanavalin A (ConA), an alloantigen, or anti-CD3 antibody (5 µg/mL) in the presence or absence of varying concentrations of this compound (e.g., 10 and 30 nmol/L).[2][3]

-

For inhibitor studies, a specific CD45 PTPase inhibitor (1.5 µmol/L) can be added.[2]

-

Cells are cultured for a specified period (e.g., 48 hours).[2]

-

Cell proliferation is measured using a standard method such as the MTT assay or [3H]-thymidine incorporation.

-

-

Reference: Wan, C.-p., et al. (2013). Acta Pharmacologica Sinica.[2]

Cytokine Secretion Assay (ELISA)

-

Objective: To quantify the secretion of cytokines such as IL-2 and IFN-γ from T-cells.

-

Method:

-

Splenocytes are cultured and stimulated as described in the T-cell proliferation assay.

-

After a specific incubation period (e.g., 36 hours), the cell culture supernatant is collected.[2]

-

The concentration of IL-2 and IFN-γ in the supernatant is determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

-

Reference: Wan, C.-p., et al. (2013). Acta Pharmacologica Sinica.[2]

Western Blot Analysis for Signaling Proteins

-

Objective: To detect the expression and phosphorylation status of proteins in signaling pathways.

-

Method:

-

Cells (e.g., primary T-cells, CCD-18Co cells) are treated with this compound at desired concentrations and time points.

-

Cells are lysed to extract total protein.

-

Protein concentration is determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., p-LCK, LCK, p-p65, p65, p-IκB, IκB, p-mTOR, mTOR).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Reference: MedChemExpress Product Information[4], Lee, S.-Y., et al. (2017). Scientific Reports.[7]

CD45 PTPase Activity Assay

-

Objective: To measure the direct effect of this compound on the enzymatic activity of CD45.

-

Method:

-

A cell-free assay is performed using a recombinant CD45 protein.

-

The enzyme is incubated with a phosphatase substrate, such as p-nitrophenyl phosphate (pNPP) or 6,8-difluoro-4-methylumbelliferyl phosphate (OMFP).[1]

-

The reaction is initiated in the presence of varying concentrations of this compound.

-

The rate of substrate hydrolysis is measured spectrophotometrically or fluorometrically to determine the phosphatase activity.

-

The half-maximal effective concentration (EC50) is calculated from the dose-response curve.

-

-

Reference: Cayman Chemical Product Information[1]

In Vivo Ulcerative Colitis Model

-

Objective: To evaluate the therapeutic effect of this compound in a mouse model of inflammatory bowel disease.

-

Method:

-

Ulcerative colitis (UC) is induced in mice by administering dextran sulfate sodium (DSS) in their drinking water.[4]

-

Mice are orally administered with this compound (e.g., 30-50 mg/kg) daily for a specified duration (e.g., 10 days).[4]

-

Disease activity index (DAI), body weight, and colon length are monitored.

-

At the end of the experiment, colon tissues are collected for histological analysis and measurement of inflammatory markers (e.g., IL-6, TNF-α, IL-1β, MPO, SOD, MDA) by ELISA.[4][6]

-

Western blot analysis can be performed on colon tissue lysates to assess the expression of inflammatory proteins like HIF-α, p-p65, and p-IκB.[4]

-

-

Reference: Qiao, Y., et al. (2019). American Journal of Translational Research.[6]

Conclusion and Future Directions

This compound is a promising natural compound with multifaceted interactions with key protein targets involved in immunoregulation, inflammation, and cellular homeostasis. The existing data strongly supports its potential for development as a therapeutic agent for immunosuppressive diseases, inflammatory conditions, and potentially as an adjunct in cancer therapy.

Future research should focus on:

-

Direct Binding Studies: Elucidating the direct binding affinities (Kd, Ki) of this compound to its putative protein targets, such as CD45, and components of the NF-κB and mTOR pathways, using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

-

Structural Biology: Determining the co-crystal structures of this compound in complex with its protein targets to understand the precise molecular interactions.

-

Pharmacokinetics and Bioavailability: Comprehensive studies to optimize the delivery and bioavailability of this compound for clinical applications.

-

Clinical Trials: Well-designed clinical trials to evaluate the safety and efficacy of this compound in human diseases.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of the therapeutic potential of this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound triggers T cell activation through regulation of CD45 protein tyrosine phosphatase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CAS:84676-89-1 | Manufacturer ChemFaces [chemfaces.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound Ameliorated Podocyte Injury and Mitochondrial Dysfunction in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound alleviates the symptoms of experimental ulcerative colitis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound promotes intestinal epithelial repair by enhancing L-arginine uptake and activating the mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Astragaloside in cancer chemoprevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mybiosource.com [mybiosource.com]

The Ethnobotanical and Pharmacological Landscape of Astragaloside II: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the ethnobotanical background and modern pharmacological understanding of Astragaloside II, a key bioactive saponin isolated from the root of Astragalus membranaceus. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

Ethnobotanical Heritage of Astragalus membranaceus (Huang Qi)

Astragalus membranaceus, known in Traditional Chinese Medicine (TCM) as Huang Qi, has been a cornerstone of herbal medicine for over two millennia.[1][2] Its use was first documented in the classical text Shennong's Classic of Materia Medica, where it was lauded as a superior tonic.[1] Traditionally, the dried root of the plant is used for its medicinal properties.

In TCM theory, Huang Qi is characterized by its sweet taste and slightly warm nature, and it is believed to act on the lung and spleen meridians.[3] Its primary traditional function is to tonify "Qi" (vital life force or energy) and blood.[3][4] It has been historically prescribed to bolster the body's defensive Qi (Wei Qi), which is analogous to the modern concept of the immune system, thereby increasing resistance to illness.[5][6]

Traditional applications of Astragalus membranaceus are extensive and include:

-

General Debility and Fatigue: Used as a restorative tonic to combat fatigue and weakness, particularly after illness.[7][8]

-

Immune Support: To prevent recurrent infections like the common cold.[9]

-

Respiratory Ailments: To address shortness of breath and support lung function.[3]

-

Digestive Health: To treat lack of appetite and diarrhea, attributed to spleen Qi deficiency.[3][10]

-

Wound Healing: To promote the generation of new tissue and aid in the healing of chronic sores and ulcers.[10][11]

-

Diuretic Effects: To manage edema and fluid retention.[11][12]

Traditional Preparation and Dosage

The root of Astragalus membranaceus is traditionally prepared in several ways to extract its bioactive compounds.

-

Decoction: This is the most common method, involving boiling the dried root slices in water for an extended period to create a concentrated tea.[13] A typical dosage for decoction ranges from 9 to 30 grams of the dried root per day, although higher doses of up to 60 grams have been used for specific conditions.[14][15][16]

-